1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol
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Overview
Description
1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol is a complex organic compound featuring a pyrrolidine ring fused with a pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyridine derivatives and pyrrolidine.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under inert atmosphere, using solvents like dichloromethane or ethanol, and require catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth and apoptosis.
Comparison with Similar Compounds
- 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol
- 1-[5-Amino-6-(ethylamino)pyridin-2-yl]pyrrolidine-3,4-diol
- 1-[5-Amino-6-(dimethylamino)pyridin-2-yl]pyrrolidine-3,4-diol
Comparison:
- Structural Differences: Variations in the amino group (methyl, ethyl, dimethyl) lead to differences in chemical reactivity and biological activity.
- Uniqueness: The specific arrangement of functional groups in this compound provides unique properties, such as specific binding affinities and reactivity profiles.
Properties
CAS No. |
526184-84-9 |
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Molecular Formula |
C10H16N4O2 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-[5-amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H16N4O2/c1-12-10-6(11)2-3-9(13-10)14-4-7(15)8(16)5-14/h2-3,7-8,15-16H,4-5,11H2,1H3,(H,12,13) |
InChI Key |
GMKNWCXIOWDBFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)N2CC(C(C2)O)O)N |
Origin of Product |
United States |
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